N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide
Overview
Description
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple butanoyl groups and a hydroxyethyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
ULTROXA Poly(2-propyl-2-oxazoline) is a type of poly(2-oxazoline) (PAOx), which is a versatile polymer platform with tunable properties . The primary targets of this compound are biological tissues and cells, where it is used for surface functionalization (grafting to) and nanoparticle functionalization .
Mode of Action
The interaction of ULTROXA Poly(2-propyl-2-oxazoline) with its targets is primarily through surface functionalization. This process involves the attachment of the polymer to the surface of cells or tissues, conferring desired properties to the substrate of interest . The properties of the polymer can be accurately tuned by modifying the polymer side-chains .
Biochemical Pathways
ULTROXA Poly(2-propyl-2-oxazoline) affects the biochemical pathways related to cell adhesion and fouling. By modifying the surface properties of cells or tissues, it can influence cell adhesion and prevent fouling . This makes it an ideal platform for biomedical applications, including implants, biosensors, and imaging .
Pharmacokinetics
Poly(2-oxazoline)s in general are known for their biocompatibility . Biodistribution studies with radiolabeled poly(2-oxazoline)s have demonstrated rapid blood clearance (mostly after the first renal passage) and remarkably low uptake in the organs of the reticuloendothelial system . The polymer residence time can be controlled by the chain length .
Result of Action
The result of ULTROXA Poly(2-propyl-2-oxazoline)'s action is the creation of surfaces with desired properties. These properties include stealth behavior, cell-adhesive/antifouling, which are ideal for implants, biosensors, and imaging . This allows for improved performance in biomedical applications.
Action Environment
The action of ULTROXA Poly(2-propyl-2-oxazoline) can be influenced by environmental factors such as temperature . For instance, the transition temperature of the polymer can be selected between 0 and 100 °C by varying the polymer composition . This makes it an ideal platform to develop smart materials that respond to environmental stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Acylation Reactions:
Amidation Reactions: The formation of amide bonds is a crucial step, often involving the reaction of amines with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the butanoyl moieties can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield butanoic acid derivatives, while reduction of the butanoyl groups can produce butanol derivatives.
Scientific Research Applications
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar ester functionalities.
Benzylamine: Contains amine groups similar to those in N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide.
Uniqueness
This compound is unique due to its multiple butanoyl groups and hydroxyethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-5-8-17(24)20(4)11-12-21(18(25)9-6-2)13-14-22(15-16-23)19(26)10-7-3/h23H,5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEULNUTPKRKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CCN(CCN(CCO)C(=O)CCC)C(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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